molecular formula C12H12O3 B14676262 3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene] CAS No. 33059-22-2

3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]

Cat. No.: B14676262
CAS No.: 33059-22-2
M. Wt: 204.22 g/mol
InChI Key: QOFVUIVFUFRLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dioxolane ring fused to a naphtho[1,8a-b]oxirene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a naphthalene derivative with a dioxolane precursor in the presence of a strong acid catalyst can yield the desired spiro compound. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] is unique due to its combination of a spiro structure and a naphtho[1,8a-b]oxirene system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

33059-22-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-3,6-dihydronaphtho[1,8a-b]oxirene]

InChI

InChI=1S/C12H12O3/c1-3-9-11(10(4-1)15-11)5-2-6-12(9)13-7-8-14-12/h2-5H,1,6-8H2

InChI Key

QOFVUIVFUFRLHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC=CC34C2=CCC=C3O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.